molecular formula C18H23NO3S B2860553 N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 1396706-82-3

N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(4-(isopropylthio)phenyl)acetamide

Cat. No.: B2860553
CAS No.: 1396706-82-3
M. Wt: 333.45
InChI Key: SDTCSGQPASJTCV-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(4-(isopropylthio)phenyl)acetamide is a synthetic acetamide derivative characterized by a furan-2-yl hydroxypropyl moiety and a 4-(isopropylthio)phenyl substituent. The compound’s design incorporates a balance of lipophilic (isopropylthio) and polar (hydroxypropyl, furan) functionalities, which may modulate solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-13(2)23-15-8-6-14(7-9-15)11-17(20)19-12-18(3,21)16-5-4-10-22-16/h4-10,13,21H,11-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTCSGQPASJTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCC(C)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(4-(isopropylthio)phenyl)acetamide, also known by its CAS number 1396706-82-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C18H23NO3SC_{18}H_{23}NO_3S, with a molecular weight of 333.4 g/mol. The structure includes a furan ring and an isopropylthio-substituted phenyl group, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₈H₂₃NO₃S
Molecular Weight333.4 g/mol
CAS Number1396706-82-3

Research indicates that compounds with furan and phenyl groups often exhibit diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve interactions with various molecular targets such as enzymes and receptors.

Anti-inflammatory Activity

A study examining similar furan derivatives found that they could modulate the activity of Toll-like receptors (TLRs), which play a critical role in the immune response and inflammation. For instance, N-(2-hydroxy phenyl)-acetamide demonstrated significant effects in reducing TLR-mediated inflammation in models of arthritis by decreasing pro-inflammatory cytokines such as IL-1β and TNF-α . This suggests that this compound may have similar anti-inflammatory properties.

Enzyme Inhibition

The compound's structural features suggest potential inhibitory activity against enzymes involved in various metabolic pathways. For example, furan derivatives have been explored for their ability to inhibit mushroom tyrosinase, an enzyme implicated in melanin production. Such inhibition can be beneficial in treating hyperpigmentation disorders . Although specific data on this compound's tyrosinase inhibitory activity is not yet available, its structural analogs have shown promising results.

Antioxidant Activity

Compounds containing furan rings are often recognized for their antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases. The presence of hydroxyl groups in the structure may enhance the compound's ability to scavenge free radicals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(4-(isopropylthio)phenyl)acetamide and related acetamide derivatives:

Compound Name Key Structural Features Biological Activity Physicochemical Properties Reference
This compound Furan-2-yl hydroxypropyl, isopropylthio phenyl Insufficient data; hypothesized enzyme/receptor modulation Moderate lipophilicity (isopropylthio), polar hydroxyl
2-((2-Hydroxypropyl)thio)-N-(4-sulfamoylphenyl)acetamide (3e) Hydroxypropyl thioether, sulfamoyl phenyl Potent inhibitor of human carbonic anhydrases II and XII (IC₅₀ = 8–12 nM) High polarity (sulfamoyl), moderate solubility in EtOAc
2-Chloro-N-(4-fluorophenyl)acetamide Chloroacetamide, 4-fluorophenyl Intermediate for synthesizing quinolin-8-yloxy acetamides and piperazinediones Low molecular weight (MW = 201.6), crystalline solid
2-(5-Methyl-2-propan-2-ylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide Phenoxypropan-2-yl, thiazolyl sulfamoyl phenyl Potential kinase or sulfonamide-targeting activity (exact data unreported) High aromaticity (thiazole), moderate logP

Physicochemical Comparisons

  • Hydrogen-Bonding Capacity : The hydroxypropyl moiety in both the target compound and 3e supports hydrogen bonding, which is critical for interactions with polar enzyme active sites (e.g., carbonic anhydrase’s zinc-coordinated water cluster).

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